N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide
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Overview
Description
N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a piperidinylmethyl group and a pyrrolidinyl group, which are linked through an ethyl chain to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is then attached via a similar nucleophilic substitution reaction, using a pyrrolidine derivative.
Final Assembly: The final step involves linking the piperidinylmethyl and pyrrolidinyl groups to the benzamide core through an ethyl chain, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide
- N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide
Uniqueness
N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide is unique due to the specific combination of functional groups and the spatial arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18(13-20-19(24)17-7-3-1-4-8-17)22-12-9-16(15-22)14-21-10-5-2-6-11-21/h1,3-4,7-8,16H,2,5-6,9-15H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBSHGTYSPYKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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